1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide
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Overview
Description
1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide typically involves multiple steps, including the formation of the pyrrolidine ring, the sulfonylation of the pyridine ring, and the construction of the imidazole ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds with pyridine rings, such as pyridine-3-sulfonyl chloride.
Imidazole derivatives: Compounds with imidazole rings, such as 1H-imidazole-4-carboxylic acid.
Uniqueness
1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c14-17-13(20)11-8-18(9-16-11)12-4-3-10(7-15-12)23(21,22)19-5-1-2-6-19/h3-4,7-9H,1-2,5-6,14H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQEKSBVNRNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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